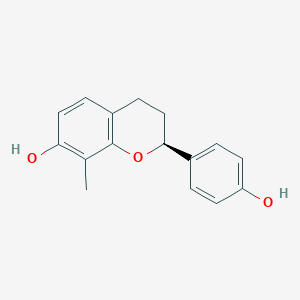

7,4'-Dihydroxy-8-methylflavan

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-10-14(18)8-4-12-5-9-15(19-16(10)12)11-2-6-13(17)7-3-11/h2-4,6-8,15,17-18H,5,9H2,1H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHZZZRERDPSTA-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(CC2)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1O[C@@H](CC2)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331808 | |

| Record name | 7,4'-Dihydroxy-8-methylflavan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75412-98-5 | |

| Record name | 7,4'-Dihydroxy-8-methylflavan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7,4'-Dihydroxy-8-methylflavan: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,4'-Dihydroxy-8-methylflavan is a naturally occurring flavan (B184786) with demonstrated biological activities, most notably its ability to promote the osteogenic differentiation of mesenchymal stem cells. This technical guide provides an in-depth overview of the primary natural sources of this compound, a detailed methodology for its isolation and purification, and an exploration of its role in cellular signaling pathways. The information is presented to support further research and development of this compound for potential therapeutic applications.

Natural Sources

This compound has been isolated from a select group of botanicals, primarily from the resin of Dracaena species, commonly known as "dragon's blood," and from the plant Pancratium littorale.

| Plant Species | Part Used | Common Name |

| Dracaena cochinchinensis | Red Resin | Dragon's Blood[1][2] |

| Dracaena cambodiana | Red Resin | Dragon's Blood[3] |

| Dracaena draco | Red Resin | Dragon's Blood |

| Pancratium littorale | Stem | -[1] |

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. The following is a representative experimental protocol compiled from established methodologies for flavonoid isolation from Dracaena resin.

Extraction

-

Sample Preparation: Air-dried and powdered red resin of Dracaena cochinchinensis is used as the starting material.

-

Solvent Extraction: The powdered resin is extracted with dichloromethane (B109758) (CH₂Cl₂) at room temperature. The extraction is typically carried out exhaustively until the solvent runs clear.

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude dichloromethane extract.

Chromatographic Purification

A multi-step chromatographic approach is employed to isolate this compound from the crude extract.

2.2.1. Silica Gel Column Chromatography

-

Stationary Phase: Silica gel (100-200 mesh).

-

Mobile Phase: A gradient solvent system of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH) is used for elution. The polarity of the solvent is gradually increased by increasing the percentage of methanol.

-

Initial elution is performed with 100% CHCl₃.

-

The polarity is then increased stepwise with CHCl₃-MeOH mixtures (e.g., 99:1, 98:2, 95:5, 90:10, v/v).

-

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compound are pooled.

2.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to achieve high purity, the pooled fractions from column chromatography are subjected to preparative HPLC.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol and water is a common mobile phase.

-

Detection: UV detection at a wavelength determined from the UV spectrum of the compound (typically around 280 nm for flavans).

-

Fraction Collection: The peak corresponding to this compound is collected.

Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure.

Quantitative Data

While specific yield percentages for this compound are not extensively reported in the literature, the following table provides data on its biological activity.

| Biological Activity | Cell Line | Concentration | Effect |

| Osteogenic Differentiation | Mouse Mesenchymal Stem Cells | 10 µM | Significantly promoted osteogenic differentiation by increasing alkaline phosphatase (ALP) activity. |

Signaling Pathway

This compound is reported to promote the osteogenic differentiation of mesenchymal stem cells by increasing the activity of alkaline phosphatase (ALP), a key marker of osteoblast activity[1]. While the precise signaling pathway for this specific compound has not been fully elucidated, flavonoids are widely known to influence the Wnt/β-catenin signaling pathway, a critical regulator of osteogenesis.

Based on the known mechanisms of other flavonoids, a proposed signaling pathway for this compound is as follows:

-

Activation of Wnt Signaling: this compound may interact with components of the Wnt signaling pathway.

-

Inhibition of GSK-3β: This leads to the inhibition of glycogen (B147801) synthase kinase 3β (GSK-3β).

-

β-catenin Accumulation: The inhibition of GSK-3β prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation in the cytoplasm.

-

Nuclear Translocation of β-catenin: Accumulated β-catenin translocates to the nucleus.

-

Gene Transcription: In the nucleus, β-catenin complexes with TCF/LEF transcription factors to activate the transcription of target genes essential for osteogenesis, including Runx2 and Osterix.

-

Osteogenic Differentiation: The expression of Runx2 and Osterix drives the differentiation of mesenchymal stem cells into mature osteoblasts.

Visualizations

Experimental Workflow for Isolation

Caption: Isolation workflow for this compound.

Proposed Signaling Pathway for Osteogenic Differentiation

Caption: Proposed Wnt/β-catenin signaling pathway.

References

The Discovery and Synthetic Pathway of 7,4'-Dihydroxy-8-methylflavan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,4'-Dihydroxy-8-methylflavan is a naturally occurring C-methylated flavonoid that has garnered significant interest within the scientific community due to its promising biological activities. This technical guide provides a comprehensive overview of the discovery, a plausible synthetic pathway, and the biological evaluation of this compound. Detailed experimental protocols for its synthesis and for the assessment of its key biological functions are presented. Quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, logical workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the concepts discussed.

Discovery and Natural Occurrence

This compound was first identified as a natural product isolated from the red resin of Dracaena cochinchinensis and Dracaena cambodiana. Its structure was elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). As a member of the flavonoid family, it shares a common phenylpropanoid backbone but is distinguished by a methyl group at the C-8 position of the A-ring.

Proposed Synthesis Pathway

While the total synthesis of this compound has not been extensively detailed in the literature, a plausible and efficient synthetic route can be proposed based on established methods for flavonoid synthesis. The most common approach involves a three-step process:

-

Claisen-Schmidt Condensation: Formation of a chalcone (B49325) intermediate.

-

Intramolecular Cyclization: Conversion of the chalcone to a flavanone (B1672756).

-

Reduction: Conversion of the flavanone to the final flavan (B184786) product.

A proposed retro-synthetic analysis is depicted below:

Caption: Retrosynthetic analysis of this compound.

Step 1: Synthesis of the Chalcone Intermediate

The synthesis commences with the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) and a substituted benzaldehyde.

-

Starting Materials:

-

2',4'-Dihydroxy-3'-methylacetophenone

-

4-Hydroxybenzaldehyde

-

-

Reaction: Base-catalyzed aldol (B89426) condensation followed by dehydration.

Caption: Synthesis of the chalcone intermediate via Claisen-Schmidt condensation.

Step 2: Intramolecular Cyclization to Flavanone

The synthesized chalcone undergoes an intramolecular Michael addition to form the corresponding flavanone.

-

Reaction: Acid-catalyzed cyclization.

Caption: Intramolecular cyclization of the chalcone to form the flavanone.

Step 3: Reduction to this compound

The final step involves the reduction of the carbonyl group at the C-4 position of the flavanone to yield the target flavan.

-

Reaction: Catalytic hydrogenation or reduction with a metal hydride.

Physicochemical Properties of 7,4'-Dihydroxy-8-methylflavan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,4'-Dihydroxy-8-methylflavan is a naturally occurring flavan (B184786) found in the red resin of Dracaena cochinchinensis.[] This compound has garnered significant interest within the scientific community due to its demonstrated biological activities, including the promotion of osteogenic differentiation of mesenchymal stem cells and notable free radical scavenging properties.[][2][3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for their determination. Furthermore, it explores the potential signaling pathways involved in its biological functions, offering a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

Chemical Identity

| Property | Value | Source |

| IUPAC Name | (2S)-2-(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol | [4] |

| CAS Number | 82925-55-1 | [5] |

| Molecular Formula | C₁₆H₁₆O₃ | [4][5] |

| Molecular Weight | 256.30 g/mol | [5][6] |

| Chemical Structure |

| PubChem CID: 442361 |

Physicochemical Data

A comprehensive summary of the available and predicted physicochemical data for this compound is presented in Table 2. It is important to note the absence of experimentally determined values for several key parameters.

| Property | Experimental Value | Predicted Value | Source |

| Melting Point | Not Available | - | |

| Boiling Point | Not Available | - | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | - | [2][3] |

| pKa | Not Available | - | |

| logP (Octanol/Water) | Not Available | - |

Biological Activity and Signaling Pathways

This compound exhibits promising biological activities, primarily centered around bone regeneration and antioxidant effects.

Osteogenic Differentiation

This compound has been shown to significantly promote the osteogenic differentiation of mesenchymal stem cells (MSCs).[2][3] This is evidenced by its ability to increase the activity of alkaline phosphatase (ALP), a key early marker of osteoblast differentiation.[2][3] While the precise signaling pathways for this specific flavan have not been fully elucidated, research on structurally similar flavonoids, such as 7,8-dihydroxyflavone, suggests the potential involvement of the Wnt/β-catenin and Nrf2/HO-1 signaling pathways.

The Wnt/β-catenin pathway is a critical regulator of osteoblast differentiation and bone formation.[7][8][9][10] It is hypothesized that this compound may activate this pathway, leading to the nuclear translocation of β-catenin and subsequent transcription of osteogenic genes.

Caption: Proposed Wnt/β-catenin signaling pathway activation by this compound.

The Nrf2/HO-1 pathway is a key regulator of cellular antioxidant responses and has also been implicated in osteoblast differentiation.[11][12][13][14][15] Activation of Nrf2 leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which can protect osteoblasts from oxidative stress and promote their function.

Caption: Proposed Nrf2/HO-1 signaling pathway in osteogenic differentiation.

Free Radical Scavenging Activity

This compound has demonstrated free radical scavenging properties, as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[2] This antioxidant activity is attributed to the presence of hydroxyl groups on the flavan backbone, which can donate a hydrogen atom to stabilize free radicals.

The DPPH radical is a stable free radical with a deep violet color. When it accepts a hydrogen atom from an antioxidant, it is reduced to DPPH-H, a non-radical species that is yellow. The degree of color change is proportional to the radical scavenging activity of the compound.

References

- 2. This compound | CAS:82925-55-1 | Manufacturer ChemFaces [chemfaces.com]

- 3. This compound | CAS:82925-55-1 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. PubChemLite - this compound (C16H16O3) [pubchemlite.lcsb.uni.lu]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Role of the Wnt/β-catenin Signaling Pathway in Formation and Maintenance of Bone and Teeth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wnt/β-catenin signaling pathway: proteins' roles in osteoporosis and cancer diseases and the regulatory effects of natural compounds on osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the Wnt Signaling Pathway to Augment Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Wnt signaling: Essential roles in osteoblast differentiation, bone metabolism and therapeutic implications for bone and skeletal disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 7,8-Dihydroxyflavone activates Nrf2/HO-1 signaling pathways and protects against osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. 7,8-Dihydroxyflavone activates Nrf2/HO-1 signaling pathways and protects against osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeted activation of Nrf2/HO‐1 pathway by Corynoline alleviates osteoporosis development - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 7,4'-Dihydroxy-8-methylflavan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental evaluation of 7,4'-Dihydroxy-8-methylflavan. The information is intended to support research and development efforts in fields such as medicinal chemistry, pharmacology, and regenerative medicine.

Compound Identification

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₃ | PubChem |

| Molecular Weight | 256.30 g/mol | PubChem |

| Appearance | Off-White to White Solid | Commercial Suppliers |

| Solubility | Soluble in DMSO, Methanol, Ethanol | Commercial Suppliers |

| SMILES | Cc1c(c2C--INVALID-LINK--c1ccc(cc1)O)O | PubChem |

Biological Activity

This compound is a naturally occurring flavan (B184786) found in the resin of Dracaena cochinchinensis, commonly known as Dragon's Blood.[] Research has highlighted its potential in promoting bone formation and its antioxidant properties.

Osteogenic Activity

This compound has been shown to significantly promote the osteogenic differentiation of mesenchymal stem cells (MSCs). This is a critical process in bone formation and regeneration. The primary mechanism observed is the enhancement of alkaline phosphatase (ALP) activity, a key early marker of osteoblast differentiation.

Table 1: Osteogenic Activity of this compound

| Assay | Cell Line | Concentration (µM) | Result (% of Control) | Reference |

| Alkaline Phosphatase (ALP) Activity | Mouse Mesenchymal Stem Cells | 10 | 151.3 ± 4.0 | --INVALID-LINK-- |

Antioxidant Activity

Signaling Pathways

The precise signaling pathway through which this compound exerts its osteogenic effects has not been definitively elucidated. However, based on the known mechanisms of other osteogenic flavonoids, a putative pathway involves the activation of key transcription factors and signaling cascades essential for bone formation. The Wnt/β-catenin and Bone Morphogenetic Protein (BMP) signaling pathways are central to osteoblast differentiation. It is hypothesized that this compound may modulate one or both of these pathways, leading to the upregulation of osteogenic marker genes.

Putative Wnt/β-catenin signaling pathway for osteogenesis induced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the osteogenic activity of this compound, based on standard practices in the field.

Cell Viability Assay (CCK-8)

This assay is crucial to determine the non-toxic concentration range of the compound before assessing its biological activity.

-

Cell Seeding: Seed mesenchymal stem cells (MSCs) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) dissolved in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Alkaline Phosphatase (ALP) Activity Assay

This assay measures the activity of an early marker of osteogenic differentiation.

-

Cell Seeding and Differentiation Induction: Seed MSCs in a 24-well plate at a density of 2 x 10⁴ cells per well. After 24 hours, replace the growth medium with an osteogenic induction medium (e.g., DMEM with 10% FBS, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbic acid).

-

Compound Treatment: Treat the cells with a non-toxic concentration of this compound (e.g., 10 µM) in the osteogenic induction medium. Include a vehicle control.

-

Incubation and Medium Change: Culture the cells for 7-14 days, changing the medium every 2-3 days.

-

Cell Lysis: Wash the cells with PBS and lyse them with a suitable lysis buffer (e.g., 0.1% Triton X-100).

-

ALP Activity Measurement: Use a commercial ALP activity assay kit. In a 96-well plate, mix the cell lysate with the p-nitrophenyl phosphate (B84403) (pNPP) substrate solution.

-

Incubation and Absorbance Reading: Incubate at 37°C for 15-30 minutes and measure the absorbance at 405 nm.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay kit.

-

Data Normalization: Normalize the ALP activity to the total protein concentration. Express the results as a percentage of the vehicle control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing the osteogenic potential of a compound like this compound.

General experimental workflow for assessing the osteogenic potential of a test compound.

References

The In Vitro Biological Profile of 7,4'-Dihydroxy-8-methylflavan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,4'-Dihydroxy-8-methylflavan is a member of the flavan (B184786) class of polyphenolic compounds. Flavonoids are widely recognized for their diverse biological activities, making them a subject of intense research in drug discovery and development. This technical guide provides a comprehensive overview of the currently available in vitro biological data on this compound. The information herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound. This document summarizes key quantitative findings, details relevant experimental methodologies, and visualizes associated biological pathways and workflows.

Osteogenic Activity

The most well-documented in vitro biological activity of this compound is its ability to promote the differentiation of mesenchymal stem cells (MSCs) into osteoblasts. This suggests potential applications in bone regeneration and the treatment of osteoporosis.

Quantitative Data: Osteogenic Differentiation

The following table summarizes the quantitative data on the effect of this compound on the osteogenic differentiation of mouse bone marrow-derived mesenchymal stem cells (MSCs).

| Compound | Concentration (µM) | Assay | Result (% of Control) | Cell Line | Reference |

| This compound | 10 | Alkaline Phosphatase (ALP) Activity | 151.3 ± 4.0 | Mouse MSCs | [1] |

Experimental Protocols

This protocol outlines a standard procedure for assessing the effect of this compound on the proliferation of mesenchymal stem cells using a Cell Counting Kit-8 (CCK-8) assay.[2][3][4]

Materials:

-

Mesenchymal Stem Cells (MSCs)

-

MSC growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO, for stock solution)

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MSCs into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of growth medium.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in growth medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

This protocol describes the measurement of alkaline phosphatase activity, an early marker of osteogenic differentiation, in MSCs treated with this compound.[5][6]

Materials:

-

Mesenchymal Stem Cells (MSCs)

-

Osteogenic induction medium (growth medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)

-

This compound

-

Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution

-

Stop solution (e.g., 0.1 M NaOH)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Seed MSCs in 24-well plates and culture until they reach 70-80% confluency. Then, switch to osteogenic induction medium containing various concentrations of this compound.

-

Incubation: Culture the cells for a specified period (e.g., 7, 14, or 21 days), changing the medium every 2-3 days.

-

Cell Lysis: After the incubation period, wash the cells with PBS and lyse them with cell lysis buffer.

-

Enzyme Reaction: Transfer the cell lysate to a 96-well plate. Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.

-

Stop Reaction: Stop the reaction by adding the stop solution.

-

Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Normalize the ALP activity to the total protein concentration of the cell lysate, determined using a standard protein assay (e.g., BCA assay).

Signaling Pathways in Osteogenic Differentiation

The osteogenic differentiation of mesenchymal stem cells is a complex process regulated by a network of interconnected signaling pathways. While the specific pathways modulated by this compound have not yet been elucidated, the following diagram illustrates the key signaling cascades known to be involved in this process.[7][8][9][10]

Antioxidant Activity

This compound is reported to have free radical scavenging properties[7]. However, specific quantitative data from assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are not currently available in the public literature for this particular compound. For comparative purposes, the antioxidant activities of other dihydroxyflavones are presented below.

Quantitative Data: Antioxidant Activity of Related Dihydroxyflavones

| Compound | Assay | IC50 (µM) | Reference |

| 3',4'-Dihydroxyflavone | DPPH | 10.5 | [11] |

| 6,3',4'-Trihydroxyflavone | Cellular ROS Scavenging | 3.02 | [11] |

| 7,3',4'-Trihydroxyflavone | Cellular ROS Scavenging | 2.71 | [11] |

Experimental Protocols

This protocol provides a general method for assessing the free radical scavenging activity of a compound using the DPPH radical.[12][13][14]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions to various concentrations.

-

Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to the wells. Then, add 100 µL of the DPPH solution to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

This protocol outlines a common procedure for the ABTS assay.[15]

Materials:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Methanol or Ethanol

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

ABTS Radical Cation (ABTS•+) Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions.

-

Reaction Mixture: In a 96-well plate, add 10 µL of each sample dilution to 190 µL of the ABTS•+ working solution.

-

Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Data Analysis: Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.

Anti-inflammatory and Anticancer Activities

Currently, there is no specific in vitro data available in the scientific literature regarding the anti-inflammatory or anticancer activities of this compound. Research on structurally similar flavonoids suggests that these are promising areas for future investigation. Standard in vitro assays to evaluate these potential activities are described below.

Experimental Protocols

This protocol describes a method to assess the potential anti-inflammatory effects of a compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Nitrite (B80452) Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess Reagent.

-

Incubation: Incubate at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of inhibition of NO production.

This protocol details a method to evaluate the cytotoxic effects of a compound on cancer cell lines using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7, A549)

-

Appropriate cell culture medium

-

This compound

-

MTT solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of a novel compound like this compound.

Conclusion and Future Directions

The available in vitro data for this compound demonstrates its potential as a pro-osteogenic agent. The significant increase in alkaline phosphatase activity in mesenchymal stem cells suggests a promising avenue for research in bone tissue engineering and therapeutics for bone-related disorders.

However, the biological profile of this compound remains largely unexplored. There is a notable absence of quantitative data on its antioxidant, anti-inflammatory, and anticancer activities. Future research should focus on:

-

Comprehensive Antioxidant Profiling: Quantifying the free radical scavenging and antioxidant capacity of this compound using a panel of standard assays.

-

Elucidation of Anti-inflammatory Effects: Investigating its impact on key inflammatory mediators and signaling pathways in relevant cell models.

-

Screening for Anticancer Activity: Evaluating its cytotoxic and anti-proliferative effects against a range of cancer cell lines and exploring the underlying mechanisms of action.

-

Mechanistic Studies: Identifying the specific signaling pathways through which this compound exerts its pro-osteogenic effects.

A thorough investigation into these areas will provide a more complete understanding of the therapeutic potential of this compound and guide its further development as a potential lead compound.

References

- 1. scite.ai [scite.ai]

- 2. ptglab.com [ptglab.com]

- 3. bosterbio.com [bosterbio.com]

- 4. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 5. Rapid growth and osteogenic differentiation of mesenchymal stem cells isolated from human bone marrow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Signaling network regulating osteogenesis in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling Pathways Driving MSC Osteogenesis: Mechanisms, Regulation, and Translational Applications [mdpi.com]

- 9. Review of Signaling Pathways Governing MSC Osteogenic and Adipogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DPPH Radical Scavenging Assay [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Preliminary Insights into the Mechanism of Action of 7,4'-Dihydroxy-8-methylflavan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,4'-Dihydroxy-8-methylflavan, a naturally occurring flavonoid isolated from the red resin of Dracaena cochinchinensis, has garnered scientific interest for its potential therapeutic properties. Preliminary studies indicate its involvement in crucial cellular processes, including osteogenic differentiation and antioxidant activities. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, drawing upon available data and comparative analysis with structurally similar flavonoids. This document outlines key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate further research and drug development endeavors.

Core Biological Activities

Preliminary research has identified two primary areas of biological activity for this compound: promotion of osteogenic differentiation and free radical scavenging.

Osteogenic Differentiation

This compound has been observed to significantly promote the osteogenic differentiation of mesenchymal stem cells (MSCs). This is primarily evidenced by an increase in the activity of alkaline phosphatase (ALP), a key early marker of osteoblast differentiation.

Antioxidant Activity

The flavan (B184786) structure of this compound, characterized by its hydroxyl substitutions, suggests inherent antioxidant potential. This has been confirmed through its demonstrated free radical scavenging properties in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the current literature, the following table includes comparative data from structurally related flavonoids to provide a contextual understanding of its potential potency.

| Compound | Assay | Target/Endpoint | IC50 / Activity | Reference Compound(s) |

| This compound | Osteogenic Differentiation | Alkaline Phosphatase (ALP) Activity | Significant increase in MSCs | - |

| This compound | Antioxidant | DPPH Radical Scavenging | Demonstrated activity | - |

| 6,8-Diprenyl-7,4'-dihydroxyflavanone | Anti-inflammatory | Nitric Oxide (NO) Production | IC50: 12.21 µM in LPS-stimulated RAW 264.7 cells | - |

| 7,8-Dihydroxyflavone | Antioxidant | Nrf2 Activation | Upregulation of HO-1 expression in chondrocytes | - |

| Various Dihydroxyflavones | Anti-inflammatory | COX-1 and COX-2 Inhibition | Concentration-dependent inhibition | - |

Postulated Mechanisms of Action & Signaling Pathways

Based on the activities of this compound and the known mechanisms of similar flavonoids, several signaling pathways are likely involved in its mechanism of action.

Osteogenic Differentiation Signaling

The promotion of ALP activity suggests an influence on key osteogenic signaling pathways. While the precise mechanism for this compound is yet to be elucidated, flavonoids are known to interact with pathways such as the Bone Morphogenetic Protein (BMP)/SMAD pathway and the Wnt/β-catenin pathway, both of which are critical for osteoblast differentiation.

Antioxidant and Anti-inflammatory Signaling Pathways

The free radical scavenging activity of this compound is a direct antioxidant mechanism. Furthermore, related flavonoids have demonstrated potent anti-inflammatory effects through the modulation of key inflammatory signaling cascades. It is plausible that this compound shares these mechanisms.

-

NF-κB Pathway: Many flavonoids inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory responses. This inhibition prevents the transcription of pro-inflammatory cytokines like TNF-α and IL-1β, as well as enzymes such as COX-2 and iNOS.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK, is another critical regulator of inflammation. Inhibition of MAPK phosphorylation by flavonoids can lead to a reduction in inflammatory mediator production.

-

Nrf2/HO-1 Pathway: The antioxidant effects of some flavonoids are mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Activated Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, such as Heme Oxygenase-1 (HO-1).

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound and related compounds.

Osteogenic Differentiation Assay (Alkaline Phosphatase Activity)

Protocol:

-

Cell Culture: Human or murine mesenchymal stem cells are cultured in a growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) until they reach 70-80% confluency.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Induction of Differentiation: The growth medium is replaced with an osteogenic differentiation medium (e.g., growth medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone).

-

Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the osteogenic medium at various concentrations. A vehicle control (DMSO) is also included. The medium is changed every 2-3 days.

-

ALP Staining (Qualitative): After 7-14 days, cells can be fixed with 4% paraformaldehyde and stained using an ALP staining kit according to the manufacturer's instructions. Osteoblasts will stain red or blue/purple.

-

ALP Activity Assay (Quantitative):

-

After 7-14 days, cells are washed with PBS and lysed with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) solution in a suitable buffer at 37°C.

-

The reaction is stopped with a stop solution (e.g., 3 M NaOH).

-

The absorbance of the resulting yellow p-nitrophenol is measured at 405 nm using a microplate reader.

-

The ALP activity is normalized to the total protein content of the cell lysate, which can be determined using a BCA or Bradford protein assay.

-

DPPH Radical Scavenging Assay

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions from the stock solution to obtain a range of concentrations to be tested.

-

Prepare a stock solution of a positive control, such as ascorbic acid or Trolox, in methanol.

-

Prepare a fresh 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be protected from light.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume (e.g., 100 µL) of each concentration of the test compound and the positive control to separate wells.

-

Add a corresponding volume of methanol to a well to serve as a blank.

-

Add a specific volume (e.g., 100 µL) of the DPPH solution to all wells.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

Future Directions and Conclusion

The preliminary findings on this compound are promising, suggesting its potential as a therapeutic agent, particularly in the fields of bone regeneration and diseases associated with oxidative stress and inflammation. However, further in-depth research is imperative to fully elucidate its mechanism of action. Future studies should focus on:

-

Quantitative analysis: Determining the specific IC50 or EC50 values for its antioxidant, anti-inflammatory, and osteogenic activities.

-

Signaling pathway elucidation: Identifying the specific molecular targets and signaling pathways modulated by this compound using techniques such as Western blotting, qPCR, and reporter gene assays.

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models of relevant diseases.

-

Structure-activity relationship studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its biological activities.

7,4'-Dihydroxy-8-methylflavan: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,4'-Dihydroxy-8-methylflavan, a naturally occurring flavan (B184786), has demonstrated notable therapeutic potential in preclinical studies. This technical guide provides a comprehensive overview of its established biological activities, focusing on its pro-osteogenic and antioxidant properties. This document synthesizes the available quantitative data, details the experimental methodologies used to elicit these findings, and visualizes the associated biological pathways and workflows. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology who are interested in the further exploration and development of this compound as a potential therapeutic agent.

Core Biological Activities and Quantitative Data

This compound has been primarily investigated for two key therapeutic properties: the promotion of osteogenic differentiation and free-radical scavenging activity.

Osteogenic Differentiation

This compound has been shown to significantly promote the differentiation of mesenchymal stem cells (MSCs) into osteoblasts, the cells responsible for bone formation. This activity is primarily evidenced by an increase in alkaline phosphatase (ALP) activity, a key early marker of osteogenesis.

Free Radical Scavenging

The flavan structure of this compound lends itself to antioxidant activity. Studies have confirmed its ability to scavenge free radicals, a property that is implicated in mitigating oxidative stress-related pathologies.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the biological activities of this compound.

| Biological Activity | Assay | Cell Line/System | Concentration | Result | Reference |

| Osteogenic Differentiation | Alkaline Phosphatase (ALP) Activity | Mouse Bone Marrow-Derived Mesenchymal Stem Cells (MSCs) | 10 µM | 151.3 ± 4.0% of control | [1] |

| Cytotoxicity | CCK8 Assay | Mouse Bone Marrow-Derived Mesenchymal Stem Cells (MSCs) | 10 µM | No cytotoxicity observed | [1] |

| Free Radical Scavenging | DPPH Radical Scavenging Assay | Cell-free spectrophotometric assay | Not Specified | Active scavenger | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data summary.

Osteogenic Differentiation of Mesenchymal Stem Cells

This protocol is based on the methodologies described in the study by Xu et al., 2016.[1]

2.1.1. Cell Culture and Treatment:

-

Cell Seeding: Mouse bone marrow-derived mesenchymal stem cells (MSCs) are seeded in 96-well plates at a density of 5 x 10³ cells per well.

-

Culture Medium: Cells are cultured in a standard MSC growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

-

Induction of Differentiation: After 24 hours of incubation to allow for cell attachment, the growth medium is replaced with an osteogenic induction medium. This medium is typically the standard growth medium supplemented with osteogenic inducers such as β-glycerophosphate, ascorbic acid, and dexamethasone.

-

Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the osteogenic induction medium at the desired final concentration (e.g., 10 µM). A vehicle control (medium with solvent) is run in parallel.

-

Incubation: The cells are incubated for a specified period (e.g., 7-14 days), with the medium being changed every 2-3 days.

2.1.2. Alkaline Phosphatase (ALP) Activity Assay:

-

Cell Lysis: After the incubation period, the cells are washed with phosphate-buffered saline (PBS) and then lysed using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

Substrate Addition: The cell lysate is incubated with a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution in an alkaline buffer.

-

Colorimetric Measurement: The enzymatic reaction, which produces a yellow p-nitrophenol product, is stopped after a defined time. The absorbance is measured spectrophotometrically at 405 nm.

-

Quantification: The ALP activity is normalized to the total protein content of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay). Results are typically expressed as a percentage of the control group.

2.1.3. Cell Viability (CCK8) Assay:

-

Cell Seeding and Treatment: MSCs are seeded and treated with this compound as described in section 2.1.1.

-

Reagent Addition: At the end of the treatment period, the CCK8 reagent is added to each well and the plate is incubated for a specified time (e.g., 1-4 hours).

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

2.1.4. Alkaline Phosphatase (ALP) Staining:

-

Fixation: After the differentiation period, cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).

-

Staining: The fixed cells are incubated with a solution containing a substrate for ALP (e.g., BCIP/NBT), which results in the formation of a colored precipitate in cells with ALP activity.

-

Visualization: The stained cells are visualized and imaged using a microscope.

DPPH Free Radical Scavenging Assay

This protocol is a standard method for assessing antioxidant activity, as referenced in the study by Ioset et al., 2001.[2]

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

-

Reaction Mixture: A solution of this compound at various concentrations is mixed with the DPPH solution. A control containing the solvent and the DPPH solution is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Spectrophotometric Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: The concentration of the compound that scavenges 50% of the DPPH radicals (IC50) is determined by plotting the percentage of scavenging activity against the concentration of the compound.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the therapeutic potential of this compound.

References

In Silico Prediction of 7,4'-Dihydroxy-8-methylflavan Bioactivity: A Technical Guide

Abstract: 7,4'-Dihydroxy-8-methylflavan, a naturally occurring flavonoid, has demonstrated promising bioactive properties, notably in promoting osteogenic differentiation and exhibiting antioxidant effects.[1] This technical guide provides a comprehensive in silico framework to predict and rationalize the bioactivity of this compound. We detail methodologies for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling, and molecular docking studies against key protein targets associated with its observed biological activities. The presented workflow, data, and visualizations serve as a guide for researchers in drug discovery and natural product chemistry to computationally evaluate the therapeutic potential of this and other flavonoid compounds.

Introduction

This compound is a flavonoid compound that has been shown to significantly promote the osteogenic differentiation of mesenchymal stem cells by increasing alkaline phosphatase (ALP) activity.[1] Furthermore, it possesses free radical scavenging properties.[1] In silico methods offer a rapid and cost-effective approach to elucidate the molecular mechanisms underlying these activities and to predict the compound's pharmacokinetic profile. This guide outlines a systematic in silico approach to characterize the bioactivity of this compound, focusing on its pro-osteogenic and antioxidant potentials.

In Silico Prediction Workflow

The computational analysis of this compound's bioactivity follows a structured workflow, beginning with the retrieval of the compound's structure, followed by pharmacokinetic and toxicity predictions, and culminating in the investigation of its interactions with specific protein targets.

Experimental Protocols

Ligand Preparation

The 2D structure of this compound was obtained from the PubChem database (CID: 442361). The canonical SMILES representation (CC1=C(C=CC2=C1O--INVALID-LINK--C3=CC=C(C=C3)O)O) was used for ADMET predictions. For molecular docking, the 3D structure was generated and energy minimized using the MMFF94 force field.

ADMET Prediction

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound were predicted using the SwissADME web server. The SMILES string of the compound was submitted to the server, and the physicochemical properties, pharmacokinetic parameters, drug-likeness, and medicinal chemistry friendliness were analyzed.

Target Protein Selection and Preparation

Based on the known bioactivities of this compound, the following protein targets were selected:

-

Osteogenic Activity:

-

Alkaline Phosphatase (ALP)

-

Runt-related transcription factor 2 (Runx2)

-

Bone Morphogenetic Protein Receptor Type II (BMPR2)

-

-

Antioxidant Activity:

-

Kelch-like ECH-associated protein 1 (Keap1)

-

The three-dimensional crystal structures of these proteins were retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were removed, and polar hydrogens and Kollman charges were added using AutoDockTools.

Molecular Docking

Molecular docking simulations were performed using AutoDock Vina to predict the binding affinity and interaction patterns of this compound with the selected target proteins. The grid box was centered on the active site of each protein, and the docking was performed with an exhaustiveness of 8. The pose with the lowest binding energy was selected for further analysis of molecular interactions.

Predicted Bioactivity and Data

ADMET Profile

The predicted ADMET properties of this compound are summarized in the table below.

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 256.30 g/mol | Favorable for drug-likeness |

| LogP (Consensus) | 3.50 | Good lipophilicity |

| Water Solubility | Moderately soluble | Acceptable for oral administration |

| Pharmacokinetics | ||

| GI Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier Permeant | No | Unlikely to cause central nervous system side effects |

| P-glycoprotein Substrate | No | Low potential for drug-drug interactions |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 violations | Good oral bioavailability predicted |

| Bioavailability Score | 0.55 | Indicates good drug-like properties |

| Medicinal Chemistry | ||

| PAINS | 0 alerts | No known promiscuous binders |

| Lead-likeness | 1 violation | Some deviation from lead-like chemical space |

Molecular Docking Results

The predicted binding affinities of this compound with the target proteins are presented below.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Osteogenic Targets | |||

| Alkaline Phosphatase | 1EW2 | -7.8 | HIS317, HIS153 |

| Runx2 | 1XJ7 | -8.2 | ARG174, ARG177 |

| BMPR2 | 1REW | -7.5 | LYS346, ASP490 |

| Antioxidant Target | |||

| Keap1 | 4CXT | -8.5 | ARG415, ARG483, SER508 |

Discussion of Predicted Signaling Pathways

Osteogenic Signaling Pathway

The docking results suggest that this compound may promote osteogenesis by directly interacting with key proteins in the osteogenic signaling pathway. Its predicted binding to ALP, Runx2, and a BMP receptor suggests a multi-target mechanism to enhance bone formation.

Antioxidant Signaling Pathway (Keap1-Nrf2)

The strong predicted binding affinity of this compound for Keap1 suggests that it may exert its antioxidant effects by modulating the Keap1-Nrf2 pathway. By binding to Keap1, it could disrupt the Keap1-Nrf2 interaction, leading to the nuclear translocation of Nrf2 and the subsequent expression of antioxidant response element (ARE)-driven genes.

Conclusion

This in silico investigation provides a comprehensive predictive analysis of the bioactivity of this compound. The favorable ADMET profile suggests its potential as an orally bioavailable therapeutic agent. Molecular docking studies have identified plausible protein targets and offer insights into the molecular mechanisms underlying its pro-osteogenic and antioxidant activities. These computational predictions provide a strong basis for further experimental validation and highlight the utility of in silico methods in the early stages of drug discovery from natural products.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 7,4'-Dihydroxy-8-methylflavan using HPLC

Audience: Researchers, scientists, and drug development professionals.

Introduction

7,4'-Dihydroxy-8-methylflavan is a flavonoid compound that has garnered interest for its potential biological activities, including the promotion of osteogenic differentiation. Accurate and precise quantification of this compound is crucial for research and development, particularly in pharmacokinetic studies, formulation development, and quality control of natural product extracts. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of flavonoids. This document provides a detailed protocol for the quantification of this compound using a Reverse-Phase HPLC (RP-HPLC) method. The provided method is a representative protocol and should be fully validated in the user's laboratory for its intended use.

Experimental Protocols

Equipment and Materials

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Chromatography Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

-

Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid or acetic acid for mobile phase modification.

-

Reference Standard: this compound (purity ≥98%).

-

Sample Preparation: Syringe filters (0.45 µm), vials, and standard laboratory glassware.

Chromatographic Conditions

The following conditions are a starting point and may require optimization:

| Parameter | Recommended Condition |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient Program | 0-5 min: 20% B5-25 min: 20-50% B25-30 min: 50-80% B30-35 min: 80% B35-36 min: 80-20% B36-40 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The sample preparation will vary depending on the matrix (e.g., plant extract, plasma, formulation). A general procedure for a plant extract is provided below:

-

Extraction: Extract a known amount of the powdered plant material with a suitable solvent (e.g., methanol or ethanol) using techniques like sonication or maceration.

-

Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

-

Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.

Method Validation (Representative Data)

The following tables summarize the expected performance of a validated HPLC method for the quantification of flavonoids, based on literature for similar compounds.[1][2][3][4]

Linearity and Range

| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |

| This compound (Representative) | 1 - 100 | > 0.999 |

Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | LOD (µg/mL) | LOQ (µg/mL) |

| This compound (Representative) | 0.05 - 0.2 | 0.15 - 0.6 |

Accuracy and Precision

Precision (Repeatability and Intermediate Precision)

| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |

| Low QC | < 2.0 | < 3.0 |

| Mid QC | < 2.0 | < 3.0 |

| High QC | < 2.0 | < 3.0 |

Accuracy (Recovery)

| Concentration Spiked (µg/mL) | Mean Recovery (%) |

| Low QC | 98 - 102 |

| Mid QC | 98 - 102 |

| High QC | 98 - 102 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using HPLC.

Caption: HPLC quantification workflow for this compound.

Osteogenic Differentiation Signaling Pathway

Given that this compound is known to promote osteogenic differentiation, understanding the underlying signaling pathways is crucial. The diagram below represents a simplified overview of key pathways involved in this process, which could be the focus of mechanistic studies involving this compound.[5][6][7][8]

Caption: Simplified signaling pathways in osteogenic differentiation.

References

- 1. An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. Signaling network regulating osteogenesis in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Signaling pathways in osteogenesis and osteoclastogenesis: Lessons from cranial sutures and applications to regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Review of Signaling Pathways Governing MSC Osteogenic and Adipogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Animal Models for Studying the Effects of 7,4'-Dihydroxy-8-methylflavan: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,4'-Dihydroxy-8-methylflavan is a flavonoid compound isolated from the red resin of Dracaena cochinchinensis[1][2]. Preliminary in vitro studies have indicated its potential in promoting osteogenic differentiation of mesenchymal stem cells and possessing free-radical scavenging properties[2]. Flavonoids as a class are well-documented for their broad range of biological activities, including anti-inflammatory, antioxidant, and beneficial effects on metabolic and cardiovascular health[3][4][5][6][7]. These properties suggest that this compound may have therapeutic potential in a variety of disease contexts.

These application notes provide a framework for researchers to investigate the in vivo effects of this compound using established animal models. The protocols detailed below are based on common methodologies used to evaluate the efficacy of flavonoids in preclinical studies.

I. Animal Models for Assessing Anti-inflammatory Effects

The anti-inflammatory potential of novel compounds is often initially assessed using models of acute inflammation. The carrageenan-induced paw edema model is a widely used, robust, and reproducible assay for this purpose[8][9][10][11].

A. Carrageenan-Induced Paw Edema in Rats

This model is used to evaluate the acute anti-inflammatory activity of a compound. Carrageenan injection induces a localized inflammatory response characterized by edema, which can be quantified.

Experimental Protocol:

-

Animals: Male Wistar or Sprague-Dawley rats (150-200g) are recommended. Animals should be acclimatized for at least one week before the experiment[9].

-

Grouping (n=6-8 per group):

-

Vehicle Control: Receives the vehicle used to dissolve this compound.

-

This compound Treatment Groups: Receive varying doses of the compound (e.g., 10, 25, 50 mg/kg).

-

Positive Control: Receives a standard anti-inflammatory drug such as Indomethacin (5 mg/kg) or Diclofenac (10 mg/kg)[9].

-

-

Dosing: Administer this compound and the positive control orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation[8][9].

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat[8][9][11].

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection[8][11].

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

-

Optional Endpoints: At the end of the experiment, paw tissue can be collected for histological analysis and measurement of myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration[8]. Pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 can also be measured in the tissue homogenate or serum[5][12].

Data Presentation:

| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3 hours ± SEM | % Inhibition of Edema |

| Vehicle Control | - | 0.85 ± 0.05 | 0% |

| 7,4'-DHF | 10 | 0.68 ± 0.04 | 20.0% |

| 7,4'-DHF | 25 | 0.45 ± 0.03 | 47.1% |

| 7,4'-DHF | 50 | 0.32 ± 0.02 | 62.4% |

| Indomethacin | 5 | 0.28 ± 0.02 | 67.1% |

Note: The data presented above are hypothetical and for illustrative purposes.

Experimental Workflow:

II. Animal Models for Studying Effects on Metabolic Syndrome

Flavonoids have shown promise in ameliorating features of metabolic syndrome, which is a cluster of conditions including obesity, insulin (B600854) resistance, dyslipidemia, and hypertension[6][13][14]. Diet-induced models in rodents are commonly used to mimic these conditions[15][16].

B. High-Fat Diet (HFD)-Induced Metabolic Syndrome in Mice or Rats

This model is suitable for studying the long-term effects of this compound on weight gain, glucose metabolism, and lipid profiles.

Experimental Protocol:

-

Animals: Male C57BL/6J mice or Wistar rats are commonly used as they are susceptible to diet-induced obesity and metabolic dysfunction[15][17].

-

Diet:

-

Grouping (n=8-10 per group):

-

Control: Standard diet + Vehicle.

-

HFD-Vehicle: HFD + Vehicle.

-

HFD + 7,4'-DHF Treatment Groups: HFD + varying doses of the compound.

-

HFD + Positive Control: HFD + a compound with known effects on metabolic syndrome (e.g., Metformin).

-

-

Dosing: this compound can be administered daily via oral gavage or incorporated into the diet. Treatment can be prophylactic (started with the HFD) or therapeutic (started after the establishment of metabolic syndrome). The study duration is typically 8-16 weeks.

-

Monitoring and Outcome Measures:

-

Body Weight and Food Intake: Measured weekly.

-

Glucose Homeostasis: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) performed at baseline and end of the study. Fasting blood glucose and insulin levels measured to calculate HOMA-IR (an index of insulin resistance)[13].

-

Serum Lipid Profile: At the end of the study, collect blood to measure total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C)[5].

-

Tissue Analysis: Collect liver and adipose tissue for histological analysis (e.g., H&E staining for hepatic steatosis) and gene expression analysis of relevant metabolic and inflammatory markers.

-

Data Presentation:

| Parameter | Control | HFD-Vehicle | HFD + 7,4'-DHF (Low Dose) | HFD + 7,4'-DHF (High Dose) |

| Final Body Weight (g) | 25.2 ± 1.5 | 42.8 ± 2.1 | 38.5 ± 1.9 | 34.1 ± 1.7 |

| Fasting Glucose (mg/dL) | 95 ± 5 | 155 ± 10 | 130 ± 8 | 110 ± 6 |

| Serum Triglycerides (mg/dL) | 80 ± 7 | 180 ± 15 | 145 ± 12 | 115 ± 9 |

| HOMA-IR | 2.1 ± 0.2 | 8.5 ± 0.7 | 6.2 ± 0.5 | 4.3 ± 0.4 |

Note: The data presented above are hypothetical and for illustrative purposes.

III. Proposed Signaling Pathways for this compound

Based on the known mechanisms of other flavonoids, this compound may exert its anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[3][18]. These pathways are central to the production of pro-inflammatory mediators.

Conclusion

The animal models and protocols described in these application notes provide a solid foundation for investigating the in vivo anti-inflammatory and metabolic effects of this compound. The provided templates for data presentation and the visualized experimental workflow and signaling pathways offer a comprehensive guide for experimental design and interpretation of results. Given its documented effects on osteogenic differentiation, future studies could also explore its potential in animal models of bone regeneration. By employing these standardized methods, researchers can effectively evaluate the therapeutic potential of this novel flavonoid for a range of pathological conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS:82925-55-1 | Manufacturer ChemFaces [chemfaces.com]

- 3. researchgate.net [researchgate.net]

- 4. igbzpan.pl [igbzpan.pl]

- 5. Beneficial effects of flavonoids on animal models of atherosclerosis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review of Evidence and Perspectives of Flavonoids on Metabolic Syndrome and Neurodegenerative Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. asianjpr.com [asianjpr.com]

- 11. scielo.br [scielo.br]

- 12. Assessment of Inflammation in Animal Models (Quantification of TNF-α, IFN-γ, IL-4 , and IL-10 Proteins by ELISA ) | Springer Nature Experiments [experiments.springernature.com]

- 13. A Review of Methods for Metabolic Syndrome Induction in Rats: A Practical Guide Using High-Carbohydrate Diet - Iranian Journal of Endocrinology and Metabolism [ijem.sbmu.ac.ir]

- 14. Biological Potential of Polyphenols in the Context of Metabolic Syndrome: An Analysis of Studies on Animal Models [mdpi.com]

- 15. labanimal.co.kr [labanimal.co.kr]

- 16. veterinaryworld.org [veterinaryworld.org]

- 17. Guidelines for Diet-Induced Models of Cardiometabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-Inflammatory Effects of 6,8-Diprenyl-7,4'-dihydroxyflavanone from Sophora tonkinensis on Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Isolation of 7,4'-Dihydroxy-8-methylflavan from Dracaena cochinchinensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,4'-Dihydroxy-8-methylflavan is a naturally occurring flavan (B184786) found in the resinous exudate, known as "Dragon's Blood," of Dracaena cochinchinensis. This compound has garnered significant interest due to its potential therapeutic properties, including free radical scavenging and the ability to promote osteogenic differentiation of mesenchymal stem cells. This document provides a detailed protocol for the extraction, isolation, and purification of this compound from the resin of Dracaena cochinchinensis. The methodologies outlined herein are based on established phytochemical techniques for the separation of flavonoids and related phenolic compounds from plant matrices.[1][2][3]

Introduction

Dracaena cochinchinensis (Lour.) S.C. Chen is a rich source of diverse flavonoids, which are the main chemical constituents of the commercially important "Dragon's Blood" resin.[4] Among these flavonoids, this compound has been identified as a bioactive component with potential applications in regenerative medicine and as an antioxidant. The isolation of this specific flavan requires a multi-step process involving solvent extraction and chromatographic separation. This protocol offers a comprehensive guide for researchers to obtain this compound in a purified form for further biological and pharmacological studies.

Experimental Protocols

Plant Material and Reagents

-

Plant Material: Dried resin ("Dragon's Blood") of Dracaena cochinchinensis.

-

Solvents: Ethanol (B145695) (95%), Methanol (B129727), Ethyl Acetate (B1210297), n-Hexane, Dichloromethane, Acetone (all analytical grade).

-

Chromatography: Silica (B1680970) gel (200-300 mesh) for column chromatography, Sephadex LH-20, and analytical and preparative High-Performance Liquid Chromatography (HPLC) C18 columns.

Extraction of Crude Flavonoids

-

Grinding: Grind the dried resin of Dracaena cochinchinensis into a fine powder.

-

Maceration: Soak the powdered resin in 95% ethanol at room temperature (3 x 5 L, each for 24 hours).

-

Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning:

-

Suspend the crude extract in water.

-

Perform liquid-liquid partitioning successively with n-hexane, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction is typically enriched with flavonoids.[1] Concentrate the ethyl acetate fraction to dryness.

-

Isolation and Purification of this compound

The following chromatographic steps are designed to isolate this compound from the enriched ethyl acetate extract.

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate (e.g., starting from 9:1, gradually increasing the polarity to 1:1).

-

Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) using a UV lamp for visualization.

-

Pooling: Combine fractions showing similar TLC profiles, particularly those suspected to contain the target flavan.

-

-

Sephadex LH-20 Column Chromatography:

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Methanol.

-

Purpose: To remove pigments and other polymeric materials.

-

Procedure: Apply the partially purified fraction from the silica gel column to the Sephadex LH-20 column and elute with methanol. Collect and combine the relevant fractions.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol and water (e.g., starting from 50% methanol and increasing to 100% methanol over 40 minutes).

-

Detection: UV detector at 280 nm.

-

Procedure: Inject the further purified fraction and collect the peak corresponding to this compound. The purity of the isolated compound should be verified by analytical HPLC.

-

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₆O₃ |

| Molecular Weight | 256.29 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | Data to be filled by the researcher upon analysis |

| ¹³C NMR (CDCl₃, 100 MHz) | Data to be filled by the researcher upon analysis |

| Mass Spectrometry (ESI-MS) | m/z 257.11 [M+H]⁺ |

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow

Caption: Isolation workflow for this compound.

Proposed Signaling Pathway for Osteogenic Differentiation